3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-benzyl-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIJZMNBPNLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-59-7 | |
| Record name | 3-benzyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the class of 1,2,4-triazole derivatives. Its structure features a triazole ring with a benzyl group at the 3-position and a carbonyl group at the 5-position, represented by the molecular formula C₉H₉N₃O. This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research.
The compound's stability and reactivity are enhanced due to its dihydro form, which includes additional hydrogen atoms compared to its unsaturated counterparts. This structural configuration contributes to its unique chemical properties and potential therapeutic applications.
Biological Activities
Research indicates that this compound and its derivatives exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth .
- Antitumor Activity : Some derivatives have exhibited cytotoxic effects on cancer cell lines. The mechanism often involves interference with DNA synthesis or repair mechanisms in cancer cells .
- Anti-inflammatory Effects : Research has suggested that certain triazole derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is closely linked to its interaction with biological macromolecules such as proteins and nucleic acids. Studies utilizing techniques like molecular docking and spectroscopic methods have provided insights into these interactions. For example:
- Protein Binding Studies : These studies reveal how the compound binds to target proteins involved in disease pathways, affecting their function and potentially leading to therapeutic outcomes.
Comparative Analysis
To understand the biological activity of this compound in relation to other similar compounds, the following table summarizes some related triazole derivatives and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Structure | Methyl group enhances lipophilicity |
| 3-(p-chlorobenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Structure | Chlorine substituent may increase antimicrobial activity |
| 3-benzoyl-4-amino-4,5-dihydro-1H-1,2,4-triazol | Structure | Benzoyl group introduces potential for further derivatization |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below clinically relevant levels .
- Antitumor Effects : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF7. The study indicated that the compound affected cell cycle progression and mitochondrial integrity .
- Inflammatory Response Modulation : Research indicated that treatment with this triazole derivative reduced pro-inflammatory cytokines in animal models of arthritis. This suggests its potential use in managing inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that 3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives exhibit significant biological activities:
Anticancer Activity
Studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, molecular docking studies have shown that certain derivatives interact effectively with the epidermal growth factor receptor (EGFR) kinase domain, suggesting their potential as therapeutic agents against cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In various studies, derivatives of this compound have shown promising results against bacterial and fungal strains. The structural variations introduced by different substituents can enhance these antimicrobial properties .
Antioxidant Activity
In vitro studies have assessed the antioxidant potential of new derivatives of this compound. Some compounds demonstrated significant antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol .
Mechanistic Insights
Understanding the mechanism of action for this compound involves interaction studies with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopic analysis (NMR and IR) are employed to elucidate these interactions and optimize the compound's efficacy as a therapeutic agent .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds along with their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Structure | Methyl group enhances lipophilicity |
| 3-(p-chlorobenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Structure | Chlorine substituent may increase antimicrobial activity |
| 3-benzoyl-4-amino-4,5-dihydro-1H-1,2,4-triazol | Structure | Benzoyl group introduces potential for further derivatization |
These compounds illustrate variations in substituents that affect their biological properties and applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen-rich triazole ring facilitates nucleophilic substitution. Key findings:
-
Reactivity at N1/N4 positions : The compound undergoes alkylation and acylation at these positions due to lone-pair availability .
-
Example : Reaction with dimethyl sulfate in NaOH yields 1-methyl derivatives (e.g., 5a in Scheme 1 of ).
Table 1: Substitution Reactions and Products
Schiff Base Formation
The 4-amino group participates in condensation reactions with aldehydes:
-
General pathway :
-
Key example : Reaction with 3,4-dihydroxybenzaldehyde forms 3-benzyl-4-(3,4-dihydroxybenzylidenamino)-triazolone under reflux in acetic acid .
Table 2: Schiff Base Derivatives
Acylation and Amidation
The 4-amino group reacts with acyl chlorides to form amides:
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Phenylacetyl chloride : Produces 3-benzyl-4-phenylacetylamino-triazolone (71% yield, m.p. 104°C) .
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p-Methoxybenzoyl chloride : Forms derivatives with enhanced solubility in polar aprotic solvents .
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by HCl elimination .
Reactions with Anhydrides
Reactivity with cyclic anhydrides expands functionalization:
-
Tetrachlorophthalic anhydride : Forms 3-benzyl-4-tetrachlorophthalimido-triazolone (60% yield, m.p. 220°C) .
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1,8-Naphthalic anhydride : Produces naphthalimide derivatives with fluorescence properties .
Table 3: Anhydride Reactions
| Anhydride | Product | Application | Source |
|---|---|---|---|
| Tetrachlorophthalic anhydride | Chlorinated imide derivative | Material science | |
| Succinic anhydride | Succinamic acid derivative | pH-sensitive probes |
Electrophilic Aromatic Substitution
The benzyl group undergoes sulfonation:
-
p-Toluenesulfonyl chloride : Introduces sulfonate esters at the benzyl para position, confirmed by IR (ν(SO₂) = 1350 cm⁻¹) and DFT calculations .
Reaction Conditions : Catalyzed by H₂SO₄, 50–60°C, 4 hr .
Reductive Amination
Schiff bases derived from the compound are reduced to secondary amines:
-
Example : 3-benzyl-4-(p-t-butylbenzylamino)-triazolone forms via NaBH₄ reduction of the corresponding imine (pKa = 10.58 in ethanol-water) .
Acid-Base Behavior
The compound exhibits pH-dependent protonation:
Table 4: pKa Values in Different Solvents
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and chemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-ones are heavily influenced by substituents at positions 3 and 4. Key comparisons include:
Structural Insights :
- 3-Benzyl vs. 3-Alkyl : The benzyl group’s aromaticity and bulkiness enhance membrane permeability compared to methyl/ethyl groups but reduce solubility in polar solvents .
- 4-Substituents: Derivatives with benzylidenamino or heteroarylidenamino groups at position 4 exhibit improved antioxidant and antimicrobial activities due to extended conjugation .
Physicochemical Properties
pKa values and acidity vary with substituents and solvents:
Key Trends :
- Electron-withdrawing groups (e.g., chloro in EPHBAT) lower pKa, increasing acidity .
- Polar solvents like DMF stabilize deprotonated forms, raising pKa .
Spectroscopic and Theoretical Data
Experimental and calculated NMR/IR shifts highlight substituent effects:
Insights :
- Benzyl groups deshield adjacent protons, slightly upshifting NH signals .
- GIAO calculations align closely with experimental data (R² > 0.95 for 13C-NMR) .
Trends :
- Antioxidant activity correlates with electron-donating groups (e.g., dihydroxybenzylidenamino) .
- Bulky substituents (e.g., 4-benzyl) enhance anticancer potency via improved receptor binding .
Theoretical Studies (DFT/NLO Properties)
Insights :
Q & A
Q. What are the standard synthetic routes for 3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aromatic aldehydes. For example, 3-benzyl derivatives are prepared by reacting 3-benzyl-4-amino-triazolone with aldehydes like 4-(4-methylbenzoxy)-benzaldehyde under reflux in acetic acid. Optimization includes solvent selection (e.g., acetic acid for high yields), temperature control (50–55°C), and recrystallization from ethanol or acetonitrile for purity .
Q. How are spectroscopic techniques (IR, NMR, UV-Vis) applied to characterize this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, N-H stretching at ~3200 cm⁻¹). Theoretical IR spectra are generated using DFT/B3LYP or HF methods with 6-311G(d,p) basis sets and scaled by adjustment factors (e.g., 0.961 for B3LYP) .
- NMR : Experimental ¹H/¹³C NMR shifts are compared to GIAO-calculated values. Regression analysis (δ_exp = a + b·δ_calc) validates structural assignments, with standard errors <0.5 ppm for ¹H NMR .
- UV-Vis : Electronic transitions (e.g., π→π* and n→π*) are modeled using TD-DFT in ethanol solvent. Experimental λ_max values correlate with theoretical HOMO-LUMO gaps .
Q. What non-aqueous titration methods are used to determine acidity constants (pKa) of the triazolone ring?
Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile is employed due to low aqueous solubility. Half-neutralization potentials and Van’t Hoff plots yield pKa values (typically ~8–10), reflecting weak acidity of the N-H group .
Advanced Research Questions
Q. How do DFT/B3LYP and HF methods differ in predicting electronic properties (HOMO-LUMO, dipole moments) of 3-benzyl derivatives?
- B3LYP provides more accurate HOMO-LUMO gaps (e.g., 4.2–5.1 eV) compared to HF (overestimated by ~1.5 eV) due to electron correlation.
- Dipole moments calculated via B3LYP/6-311G(d,p) (e.g., 5.8–6.2 Debye) align better with experimental polarity trends than HF .
- Note : Basis set choice (6-31G vs. 6-311G) impacts Mulliken charges and ionization potentials by ±0.3 eV .
Q. How can contradictions between experimental and theoretical spectroscopic data be resolved?
Discrepancies in NMR/IR shifts arise from solvent effects (gas-phase vs. ethanol) or vibrational mode coupling. Solutions include:
Q. What structural modifications enhance antioxidant activity in 3-benzyl-triazolone derivatives?
- Electron-donating groups (e.g., –OCH₃ at para positions) increase radical scavenging (IC₅₀: 12–18 μM in DPPH assays).
- Thiophene or furan substituents improve metal chelation (e.g., Fe²⁺ binding constants up to 10⁴ M⁻¹).
- Derivatives with conjugated Schiff bases show 2–3× higher activity than BHT in lipid peroxidation assays .
Q. How are thermodynamic parameters (ΔH, ΔS, ΔG) calculated for triazolone derivatives?
Using frequency analysis in Gaussian 09W at B3LYP/6-31G(d):
- Enthalpy (ΔH) = E_electronic + ZPE + thermal corrections.
- Entropy (ΔS) from vibrational partition functions.
- Gibbs free energy (ΔG) = ΔH – TΔS. Reported ΔG values for stability range from –450 to –500 kJ/mol .
Data Analysis and Methodological Challenges
Q. How to interpret conflicting antioxidant results across different assays (DPPH vs. FRAP)?
Q. What are the limitations of using regression models (δ_exp = a + b·δ_calc) for NMR validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
